![molecular formula C19H22ClN5 B2756040 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877777-98-5](/img/structure/B2756040.png)
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H22ClN5 and its molecular weight is 355.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and migration .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Pyrimidine derivatives are generally known for their diverse pharmacological properties and are considered bioisosteres with purines . This suggests that they may have good absorption and distribution characteristics, but further studies are needed to confirm this.
Result of Action
The inhibition of CDK2 leads to the arrest of cell cycle progression, which can result in cell death in rapidly dividing cells . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and thus its bioavailability .
Biochemische Analyse
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidines have shown significant anticancer efficacy at certain dosages .
Biologische Aktivität
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential as a pharmacological agent. This article explores the compound's biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C19H22ClN5
- Molecular Weight : 355.87 g/mol
- CAS Number : 877777-98-5
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This inhibition can induce apoptosis in rapidly dividing cancer cells, making it a candidate for anticancer therapies .
Biochemical Pathways
By targeting CDK2, this compound disrupts normal cell cycle progression. The resulting biochemical pathway alterations can lead to significant effects on tumor growth and survival rates in various cancer models.
Pharmacokinetics
The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives generally indicates good bioavailability and metabolic stability. Environmental factors such as pH can influence the compound's ionization state and thus its absorption and distribution in biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum anticancer activity. For instance:
- A derivative showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
- Molecular docking studies indicated similar binding modes to established CDK2 inhibitors like milciclib .
Cell Cycle Investigations
In vitro studies using RFX 393 cancer cells treated with related pyrazolo[1,5-a]pyrimidine compounds revealed:
- G0–G1 Phase Arrest : Treatment resulted in an increase in cell populations at this phase (84.36% vs. 57.08% control).
- S Phase Reduction : Cells in this phase decreased significantly (11.49% vs. 29.33% control).
These findings underscore the compound's potential to effectively halt cell proliferation through targeted cell cycle modulation .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in targeting cancer cell lines. The compound has shown promising results in inhibiting key kinases involved in cancer progression.
Key Findings:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited dual inhibitory activity against CDK2 and TRKA kinases, which are critical in cell cycle regulation and cancer cell survival. The compound showed an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
- Further evaluation across 60 different cancer cell lines revealed a mean growth inhibition of 43.9% for some derivatives, indicating broad-spectrum anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various pathogens.
Study Insights:
- In vitro tests showed that specific derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial effects .
- The compounds were effective in inhibiting biofilm formation, a critical factor in the virulence of many bacterial infections .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological profiles.
Research Findings:
- Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to the synthesis of various derivatives with enhanced potency against cancer and microbial targets .
- The incorporation of different substituents on the phenyl ring and piperazine moiety significantly influenced the biological activity of these compounds .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of these compounds with their biological targets.
Key Observations:
- Docking simulations indicated that the synthesized derivatives adopt binding conformations similar to those of known inhibitors, which may explain their potent inhibitory activities . This computational approach aids in predicting the efficacy and optimizing lead compounds for further development.
Data Summary Table
Application Area | Key Findings | IC50 Values (µM) | MIC Values (μg/mL) |
---|---|---|---|
Anticancer | Dual inhibition of CDK2 and TRKA | CDK2: 0.09, TRKA: 0.45 | N/A |
Antimicrobial | Effective against Staphylococcus aureus | N/A | 0.22 - 0.25 |
Structure Activity | Modifications enhance potency | N/A | N/A |
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHGPFRQWPNJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.